POTASSIUM NITROSODISULFONATE

Overview

Description

Potassium nitrosodisulfonate (KNSO3) is a chemical compound that has a variety of uses in scientific research. It is a white, crystalline solid that is soluble in water and has a molecular weight of 166.17 g/mol. KNSO3 is commonly used in laboratory experiments as a reagent, catalyst, oxidizing agent, and reducing agent. It is also a useful tool for synthesizing other compounds.

Scientific Research Applications

Agriculture and Soil Science

Research highlights the critical role of potassium in agriculture, emphasizing the need for future studies on potassium in soils, plant physiology, and nutrition. Potassium is fundamental in soil fertility and plant health, influencing crop quality and resilience against stress conditions such as diseases, pests, frost, heat, drought, and salinity. The study by Römheld and Kirkby (2010) underscores the importance of understanding potassium's role from molecular levels to field management, suggesting that more interaction between molecular biologists and agronomists could benefit agricultural practices significantly (Römheld & Kirkby, 2010).

Environmental Science

In environmental science, the focus shifts towards understanding the impact of compounds like potassium nitrosodisulfonate on environmental health. For instance, the review on the environmental fate and effects of Acesulfame-Potassium by Belton, Schaefer, and Guiney (2020) provides insight into how such compounds, despite their persistence, pose negligible risks to aquatic environments, suggesting high margins of safety based on comprehensive environmental monitoring and modeling (Belton, Schaefer, & Guiney, 2020).

Nutrient Management and Plant Growth

The interaction between nitrogen and potassium in agricultural practices is a subject of significant interest. Zhang et al. (2010) discuss how nitrogen application influences potassium dynamics in soil, affecting crop yield and quality. Optimal nutrient management, considering the nitrogen-potassium interaction, is crucial for sustainable agriculture, highlighting the need for balanced fertilization strategies to ensure high yield and nutrient efficiency (Zhang et al., 2010).

Health and Safety

In the context of health and safety, studies like the one by Eichholzer and Gutzwiller (2009) investigate the epidemiological evidence linking dietary nitrates, nitrites, and N-nitroso compounds to cancer risk. This research underscores the importance of monitoring and managing exposure to these compounds to mitigate potential health risks, pointing towards the need for further investigation to clarify their impact on human health (Eichholzer & Gutzwiller, 2009).

Wastewater Management

Duan et al. (2019) explore the innovative use of free nitrous acid (FNA) in improving wastewater management. FNA's inhibitory and biocidal effects on microorganisms offer potential benefits for controlling sewer corrosion, enhancing nitrogen removal efficiency, and addressing issues related to sludge management and membrane fouling. This review suggests that FNA-based technologies could significantly enhance wastewater system performance, though further development is needed for widespread application (Duan et al., 2019).

Mechanism of Action

Fremy’s Salt: A Comprehensive Overview of Its Mechanism of Action

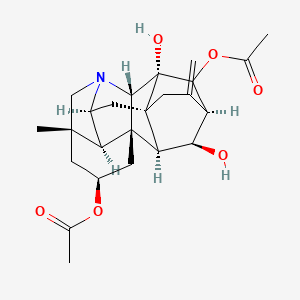

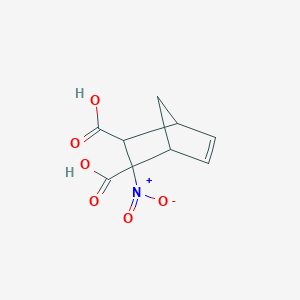

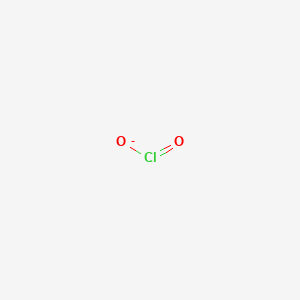

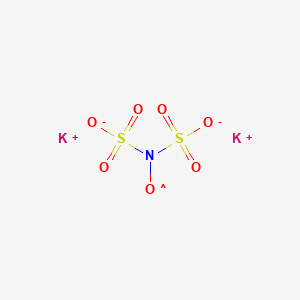

Fremy’s Salt, also known as Potassium Nitrosodisulfonate, is a chemical compound with the formula (K4[ON(SO3)2]2), sometimes written as (K2[NO(SO3)2]). It is a bright yellowish-brown solid, but its aqueous solutions are bright violet .

Target of Action

Fremy’s Salt primarily targets phenols and aromatic amines . It is used in oxidation reactions, particularly for the oxidation of these structures .

Mode of Action

Fremy’s Salt acts as a long-lived free radical . It oxidizes most phenols to p-quinones when there is no Para-substituent . The oxygen incorporation occurs exclusively from the oxygen of Fremy’s Salt on the phenol group .

Biochemical Pathways

Fremy’s Salt is involved in the oxidation of aromatic amine and phenol structures . It allows for the polymerization and cross-linking of peptides and peptide-based hydrogels . It can also be used as a model for peroxyl radicals in studies that examine the antioxidant mechanism of action in a wide range of natural products .

Pharmacokinetics

It is known that fremy’s salt provides high nuclear spin polarization and allows for rapid scavenging under mild reducing conditions

Result of Action

The result of Fremy’s Salt action is the oxidation of target molecules, leading to changes in their structure and function . For example, it can oxidize phenols to p-quinones . It also allows for the polymerization and cross-linking of peptides and peptide-based hydrogels .

Action Environment

The action of Fremy’s Salt is influenced by environmental factors such as temperature and the presence of other compounds . For example, the synthesis of Fremy’s Salt can be performed by combining nitrite and bisulfite, and oxidation is typically conducted at low temperatures . The presence of other compounds, such as a radical scavenger, can also influence the action of Fremy’s Salt .

Safety and Hazards

Potassium Nitrosodisulfonate is classified as a chemical that, in contact with water, emits flammable gases (Category 1), H260 . It is also classified as Acute toxicity, Oral (Category 4), H302; Acute toxicity, Inhalation (Category 4), H332; and Acute toxicity, Dermal (Category 4), H312 . It should be handled under inert gas and protected from moisture .

Future Directions

Potassium Nitrosodisulfonate has been used in some oxidation reactions, such as for oxidation of some anilines and phenols . It has also been used in the synthesis of antitumor agents . It can also be used as a model for peroxyl radicals in studies that examine the antioxidant mechanism of action in a wide range of natural products .

Biochemical Analysis

Biochemical Properties

Potassium Nitrosodisulfonate is known to convert phenols, naphthols, and anilines to quinones, benzylic alcohols to aldehydes or ketones, and amino acids to α-keto acids . It can also be used for the preparation of heterocyclic quinones and oxidative aromatization . The compound interacts with these biomolecules through oxidation reactions .

Molecular Mechanism

This compound acts as an oxidizing agent, accepting electrons from other molecules in a reaction . This can lead to the oxidation of certain biomolecules, altering their function and potentially leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

It is known that the compound exists in two distinct crystalline forms, suggesting that it may have different stabilities depending on its form .

Properties

InChI |

InChI=1S/2K.H2NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;(H,3,4,5)(H,6,7,8)/q2*+1;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSLHAZEJBXKMN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-orange or orange-brown solid; [Merck Index] Yellow-orange powder; [Sigma-Aldrich MSDS] | |

| Record name | Fremy's salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14293-70-0 | |

| Record name | Dipotassium nitrosodisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM NITROSYLDISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1989UAX6B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.